molecular formula C14H10BrNO4 B11647467 (2E)-2-{[(2-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoic acid

(2E)-2-{[(2-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoic acid

Cat. No.: B11647467
M. Wt: 336.14 g/mol
InChI Key: XWRRIIFIPMDCMP-XYOKQWHBSA-N
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Description

(2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENOIC ACID is an organic compound that features a bromophenyl group, a formamido group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENOIC ACID typically involves the condensation of 2-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a formamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the formamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The furan ring may also participate in electron transfer processes, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENOIC ACID is unique due to the presence of both a bromophenyl group and a furan ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of new materials and bioactive molecules.

Properties

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid

InChI

InChI=1S/C14H10BrNO4/c15-11-6-2-1-5-10(11)13(17)16-12(14(18)19)8-9-4-3-7-20-9/h1-8H,(H,16,17)(H,18,19)/b12-8+

InChI Key

XWRRIIFIPMDCMP-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O)Br

Origin of Product

United States

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